molecular formula C19H17ClIN3O B213586 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide

Numéro de catalogue B213586
Poids moléculaire: 465.7 g/mol
Clé InChI: GKNLHIWIRHGKOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide, also known as CDPIB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of pyrazole derivatives that have shown promising results in preclinical studies.

Applications De Recherche Scientifique

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to inhibit the growth of different types of cancer cells, including breast, lung, and prostate cancer cells. In neurological disorders, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to prevent the development of atherosclerosis and reduce the risk of heart attack and stroke.

Mécanisme D'action

The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, differentiation, and survival. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
Biochemical and physiological effects:
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of inflammation, and the improvement of cognitive function. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide also has some limitations, including its high cost, its limited solubility in water, and its potential for off-target effects.

Orientations Futures

There are several future directions for the research on N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide, including the identification of its molecular targets, the optimization of its pharmacokinetic properties, and the development of more potent and selective analogs. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide also has potential applications in other diseases, such as autoimmune disorders and infectious diseases, which warrant further investigation. Additionally, the combination of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.

Méthodes De Synthèse

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form an intermediate. This intermediate is then reacted with iodine monochloride to yield N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide. The overall yield of this process is around 50%, and the purity of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide can be achieved by recrystallization.

Propriétés

Nom du produit

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide

Formule moléculaire

C19H17ClIN3O

Poids moléculaire

465.7 g/mol

Nom IUPAC

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-iodobenzamide

InChI

InChI=1S/C19H17ClIN3O/c1-12-18(22-19(25)16-5-3-4-6-17(16)21)13(2)24(23-12)11-14-7-9-15(20)10-8-14/h3-10H,11H2,1-2H3,(H,22,25)

Clé InChI

GKNLHIWIRHGKOS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=CC=C3I

SMILES canonique

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=CC=C3I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.